Ethanamine, 1-ethoxy-

描述

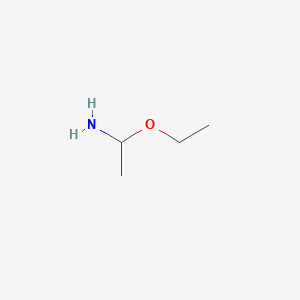

Ethanamine, 1-ethoxy- (IUPAC name: 1-ethoxyethanamine) is a substituted primary amine with the molecular formula C₄H₁₁NO. Structurally, it consists of an ethanamine backbone (CH₃CH₂NH₂) modified by an ethoxy (-OCH₂CH₃) group attached to the first carbon adjacent to the amine group. This substitution imparts unique physicochemical properties, distinguishing it from simpler amines like ethylamine (C₂H₅NH₂).

属性

CAS 编号 |

90484-71-2 |

|---|---|

分子式 |

C4H11NO |

分子量 |

89.14 g/mol |

IUPAC 名称 |

1-ethoxyethanamine |

InChI |

InChI=1S/C4H11NO/c1-3-6-4(2)5/h4H,3,5H2,1-2H3 |

InChI 键 |

ILRZBPLDJKEWRW-UHFFFAOYSA-N |

规范 SMILES |

CCOC(C)N |

产品来源 |

United States |

科学研究应用

Ethanamine is used in various scientific research applications:

作用机制

Ethanamine exerts its effects primarily through its nucleophilic properties. It can donate a pair of electrons to electrophiles, making it a key reactant in various chemical reactions. The molecular targets and pathways involved include its interaction with acids to form salts and its participation in nucleophilic substitution reactions .

相似化合物的比较

Research Findings and Metabolic Pathways

- Doxylamine Metabolism : Involves N-demethylation, hydroxylation, and conjugation, producing metabolites like N-desmethyldoxylamine and pyridine N-oxide .

- 5-Methoxytryptamine : Binds to 5-HT₁A/₂A receptors, influencing serotoninergic pathways .

- Ethylamine Hazards : High flammability and respiratory irritation necessitate stringent handling protocols .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。